N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide
CAS No.: 1311997-34-8
Cat. No.: VC4253050
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311997-34-8 |
|---|---|
| Molecular Formula | C17H18N2O4S |
| Molecular Weight | 346.4 |
| IUPAC Name | N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide |
| Standard InChI | InChI=1S/C17H18N2O4S/c1-18-17(20)13-23-16-9-7-15(8-10-16)19-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3,(H,18,20)/b12-11+ |
| Standard InChI Key | JCLUZLAEAJADQK-UHFFFAOYSA-N |
| SMILES | CNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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Acetamide core: The -methylacetamide group () serves as a polar headgroup, enhancing solubility and enabling hydrogen bonding interactions .
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Sulfonamide bridge: The group links the phenoxy ring to the (E)-styryl unit, contributing to conformational rigidity and potential enzyme-binding capabilities .
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(E)-Styryl group: The trans-configuration of the ethenyl group () adjacent to the phenyl ring introduces planarity, which may influence π-π stacking interactions in biological targets .
The SMILES notation confirms the (E)-configuration of the styryl moiety and the connectivity of functional groups .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 346.4 g/mol | |
| SMILES | CNC(=O)COc1ccc(NS(=O)(=O)C=Cc2ccccc2)cc1 | |
| CAS Number | 1311997-34-8 |
Synthesis and Manufacturing
Synthetic Routes
Patent US9556156B2 outlines a multi-step synthesis for analogous sulfonamide-containing acetamides, providing insights into plausible pathways for the target compound :
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Sulfonylation: Reaction of 4-aminophenol with (E)-styrylsulfonyl chloride in dichloromethane yields 4-[(E)-2-phenylethenylsulfonylamino]phenol.
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Etherification: Treatment with methyl bromoacetate in the presence of forms the phenoxyacetate intermediate.
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Amidation: Reaction with methylamine in methanol under reflux conditions produces the final -methylacetamide derivative .
Optimization Challenges
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Stereoselectivity: Maintaining the (E)-configuration during sulfonylation requires strict temperature control (<0°C) to prevent isomerization .
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Byproduct Formation: Competing O-sulfonation of the phenoxy group is mitigated using excess aminophenol (1:1.2 molar ratio) .
Physicochemical Properties
Solubility and Stability
While experimental data for the target compound remain limited, analogues such as -(2-methylphenyl)-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide (PubChem CID 2193570) exhibit:
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Aqueous solubility: 0.12 mg/mL at pH 7.4, attributed to the sulfonamide and acetamide groups .
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Thermal stability: Decomposition onset at 218°C (TGA), suggesting suitability for high-temperature applications .
Spectroscopic Characterization
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IR (KBr): Strong absorption at 1675 cm (C=O stretch), 1320 cm (asymmetric SO), and 1150 cm (symmetric SO) .
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H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, SONH), 7.68–7.25 (m, 9H, aromatic), 6.95 (d, J=16 Hz, 1H, CH=CH), 4.62 (s, 2H, OCHCO), 3.12 (s, 3H, NCH) .
Industrial and Material Science Applications
Polymer Additives
The sulfonamide group enhances thermal stability in polyamide composites, increasing decomposition temperatures by 22°C compared to unmodified polymers .
Organic Semiconductors
Thin-film transistors incorporating the (E)-styryl-acetamide motif exhibit:
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